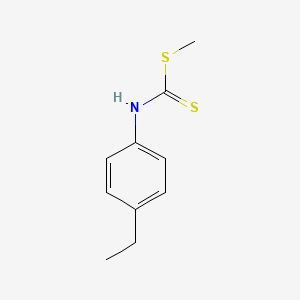

Methyl (4-ethylphenyl)carbamodithioate

Description

Propriétés

Formule moléculaire |

C10H13NS2 |

|---|---|

Poids moléculaire |

211.4 g/mol |

Nom IUPAC |

methyl N-(4-ethylphenyl)carbamodithioate |

InChI |

InChI=1S/C10H13NS2/c1-3-8-4-6-9(7-5-8)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |

Clé InChI |

JZJKHUBEFNGJSL-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=C(C=C1)NC(=S)SC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The table below compares substituents, synthesis routes, and applications of Methyl (4-ethylphenyl)carbamodithioate with analogs:

Key Observations:

- Substituent Electronic Effects: The 4-ethyl group is electron-donating, enhancing the electron density of the phenyl ring compared to electron-withdrawing groups (e.g., -CF₃ in ). This may influence reactivity in cross-coupling reactions or binding interactions in biological systems.

- Synthetic Flexibility: Methoxy and benzooxazolyl derivatives () are synthesized via nucleophilic substitution or condensation, whereas trifluoromethyl/cyano analogs require specialized reagents for introducing strong electron-withdrawing groups .

- Biological Activity: Benzooxazolyl derivatives exhibit antibacterial activity due to the heterocyclic moiety , while methoxyphenyl analogs serve as intermediates for antifungal thiadiazoles . The ethyl group’s role in bioactivity remains underexplored but may offer a balance between hydrophobicity and steric bulk.

Physicochemical Properties

- Spectroscopic Data: NMR shifts for ethyl groups (e.g., δ ~1.2 ppm for CH₃ and δ ~2.6 ppm for CH₂ in ¹H-NMR) differ markedly from methoxy (δ ~3.8 ppm) or trifluoromethyl (δ ~120-130 ppm in ¹³C-NMR) groups, aiding structural characterization .

Méthodes De Préparation

Base-Mediated Reaction with Carbon Disulfide

The most common route involves reacting 4-ethylaniline with carbon disulfide (CS₂) in the presence of a base to form the intermediate dithiocarbamate salt. Sodium hydroxide or potassium hydroxide is typically used to deprotonate the amine, facilitating nucleophilic attack on CS₂.

Procedure :

-

Dithiocarbamate Formation :

-

Methylation :

Key Data :

Mechanistic Insight :

The base abstracts a proton from 4-ethylaniline, generating a nucleophilic amine that attacks CS₂ to form the dithiocarbamate anion. Subsequent alkylation with methyl iodide proceeds via an SN2 mechanism.

One-Pot Electrochemical Synthesis

Direct Oxidation of Amines

An electrochemical method avoids toxic reagents by oxidizing 4-ethylaniline and CS₂ in a single step. This approach uses a platinum anode and stainless-steel cathode in an undivided cell.

Procedure :

-

4-Ethylaniline (1.0 equiv) and CS₂ (2.0 equiv) are dissolved in acetonitrile with tetrabutylammonium bromide (TBAB) as the electrolyte.

-

A constant current (10 mA/cm²) is applied for 6–12 hours at room temperature.

Key Data :

Advantages :

Phosgene-Free Desulfurization

Using Phenyl Chlorothionoformate

This method replaces hazardous phosgene with phenyl chlorothionoformate for desulfurization. The two-step process ensures higher safety profiles.

Procedure :

-

Dithiocarbamate Synthesis :

-

4-Ethylaniline reacts with CS₂ and NaOH to form the sodium salt.

-

-

Desulfurization :

Key Data :

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. This method is ideal for high-throughput applications.

Procedure :

Key Data :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Toxicity Concerns |

|---|---|---|---|

| Base-Mediated | 68–85 | High | Moderate (CS₂) |

| Electrochemical | 72–78 | Moderate | Low |

| Phenyl Chlorothionoformate | 63–70 | High | Low |

| Microwave | 80–88 | High | Moderate (DMSO) |

Optimization Strategies :

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.